molecular formula C18H24N2S B5200592 N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine

N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine

Cat. No.: B5200592
M. Wt: 300.5 g/mol
InChI Key: JUCHRWLQZUODIP-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine, also known as CPMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinolinamines, which are known for their diverse pharmacological properties. The unique chemical structure of CPMQ has made it a promising candidate for various research applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and division. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of various kinases, including PI3K and Akt, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cell type and tissue being studied. In general, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine for lab experiments is its potent activity against cancer cells and its potential use in the development of new cancer therapies. In addition, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one of the main limitations of this compound is its complex chemical structure, which makes it difficult to synthesize and purify. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine. One area of interest is the development of new cancer therapies that target the specific mechanisms of action of this compound. Another area of interest is the optimization of the synthesis and purification methods for this compound, which could lead to higher yields and purities. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications in the treatment of neurological disorders and other diseases.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine involves several steps, including the reaction of 2-chloro-4-methylquinoline with propylamine, followed by the reaction of the resulting product with sodium hydride and methyl iodide. The final step involves the reaction of the resulting product with cyclopropylmethylamine and sodium hydride, resulting in the formation of this compound. The synthesis of this compound has been optimized over the years to improve its yield and purity.

Scientific Research Applications

N-(cyclopropylmethyl)-4-methyl-7-(methylthio)-N-propyl-2-quinolinamine has been studied extensively for its potential applications in drug discovery and development. It has been shown to have potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to have antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-methyl-7-methylsulfanyl-N-propylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S/c1-4-9-20(12-14-5-6-14)18-10-13(2)16-8-7-15(21-3)11-17(16)19-18/h7-8,10-11,14H,4-6,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCHRWLQZUODIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C2=NC3=C(C=CC(=C3)SC)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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